2-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide
Description
2-Methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide is a pyridine-based compound characterized by a methoxy substituent at the 2-position of the pyridine ring and a pyrrolidine moiety functionalized with a thiophen-3-ylmethyl group at the 1-position. The carboxamide linkage bridges the pyridine and pyrrolidine rings, creating a planar amide group that may influence hydrogen-bonding interactions.
Properties
IUPAC Name |
2-methoxy-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-21-16-14(3-2-6-17-16)15(20)18-13-4-7-19(10-13)9-12-5-8-22-11-12/h2-3,5-6,8,11,13H,4,7,9-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGPSZFZBJMSBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2CCN(C2)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 2-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide is a complex molecule that likely interacts with multiple targetsIt’s worth noting that both indole and pyrrolidine derivatives, which are structural components of this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors.
Mode of Action
These interactions can lead to conformational changes in the target proteins, thereby modulating their activity.
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. Therefore, it’s plausible that this compound might affect multiple biochemical pathways.
Pharmacokinetics
On the other hand, the methoxy group might be subject to metabolic transformations, which could impact the compound’s bioavailability.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it’s plausible that this compound might exert diverse molecular and cellular effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s conformation and hence its interaction with its targets. Additionally, the presence of other biomolecules might lead to competitive or non-competitive inhibition, thereby influencing the compound’s efficacy.
Biochemical Analysis
Biochemical Properties
Compounds containing similar structural elements, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Cellular Effects
It is plausible that this compound could interact with various types of cells and cellular processes, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism.
Comparison with Similar Compounds
1-Methyl-2-Oxo-N-{1-[(Thiophen-3-yl)Methyl]Pyrrolidin-3-yl}-1,2-Dihydropyridine-3-Carboxamide
Structural Differences :
- Pyridine Ring Modification: The target compound features a 2-methoxy group, whereas this analog substitutes the methoxy with a 2-oxo-1,2-dihydropyridine system.
- Impact on Properties : The oxo group may reduce solubility in polar solvents compared to the methoxy substituent due to increased planarity and intermolecular hydrogen bonding.
Hypothetical Implications :
Pyridine Derivatives with Fluorine and Bulky Substituents
Examples from Catalog of Pyridine Compounds (2017) :
1. (E)-6-(3-((tert-Butyldimethylsilyloxy)Methyl)Pyrrolidin-1-yl)-2-Fluoronicotinaldehyde Oxime
- Key Differences :
- A fluorine atom at the 2-position of the pyridine ring (electron-withdrawing) vs. methoxy (electron-donating) in the target compound.
- A bulky tert-butyldimethylsilyl (TBS) group on the pyrrolidine ring, which may sterically hinder interactions with hydrophobic binding pockets.
- Functional Impact :
- Fluorine’s electronegativity could enhance binding affinity to electron-deficient biological targets but reduce solubility compared to methoxy.
- The TBS group might improve lipophilicity, favoring blood-brain barrier penetration but complicating synthetic accessibility .
Thiophene- and Pyrrolidine-Containing Analogs
Examples from : 1. {1-[(3-Methoxythiophen-2-yl)Sulfonyl]-4-(Thiophen-3-yl)Pyrrolidin-3-yl}Methanol - Key Differences: - A sulfonyl group bridges the thiophene and pyrrolidine rings, contrasting with the methylene linker in the target compound. - Additional hydroxyl (-OH) group on pyrrolidine. - The hydroxyl group could participate in hydrogen bonding, enhancing target specificity but increasing metabolic vulnerability .
Comparative Data Table
| Compound Name | Pyridine Substituent | Pyrrolidine Substituent | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 2-Methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide | 2-Methoxy | 1-(Thiophen-3-yl)methyl | ~347.45 (estimated) | Methoxy, carboxamide |
| 1-Methyl-2-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-dihydropyridine-3-carboxamide | 2-Oxo (1,2-dihydropyridine) | 1-(Thiophen-3-yl)methyl | ~345.44 (estimated) | Oxo, carboxamide |
| (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime | 2-Fluoro | TBS-protected hydroxyl | ~453.61 | Fluoro, oxime, TBS |
| {1-[(3-Methoxythiophen-2-yl)sulfonyl]-4-(thiophen-3-yl)pyrrolidin-3-yl}methanol | N/A | Sulfonyl-linked thiophene, -OH | ~400.52 (estimated) | Sulfonyl, hydroxyl |
Discussion of Structural and Functional Trends
- Electronic Effects : Methoxy (electron-donating) vs. fluoro (electron-withdrawing) substituents modulate pyridine ring reactivity and target binding .
- Solubility and Permeability : Bulky groups (e.g., TBS) enhance lipophilicity but reduce solubility, whereas polar groups (e.g., sulfonyl) improve solubility at the cost of permeability .
- Biological Interactions : The carboxamide group in the target compound and its analogs facilitates hydrogen bonding, critical for enzyme or receptor engagement .
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